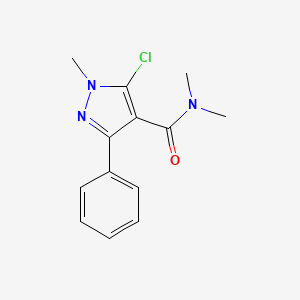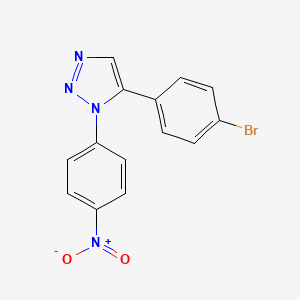![molecular formula C23H19FN4O5S B2681921 6-(((3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-((tetrahydrofuran-2-yl)methyl)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one CAS No. 1111993-84-0](/img/structure/B2681921.png)
6-(((3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-((tetrahydrofuran-2-yl)methyl)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains several functional groups including a fluorophenyl group, an oxadiazole ring, a thioether linkage, a tetrahydrofuran ring, and a dioxoloquinazolinone ring. These groups could potentially contribute to the compound’s reactivity and properties .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The 3D structure could be determined using techniques like X-ray crystallography or NMR .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the electron-withdrawing fluorophenyl group and the electron-donating tetrahydrofuran ring. The oxadiazole ring might also participate in reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on factors like its molecular structure, polarity, and the presence of functional groups .Applications De Recherche Scientifique
Antitumor Activity
The compound is part of a broader class of fluoroquinolone derivatives that have been studied for their potential antitumor activities. For instance, a study by Hu Guoqianga (2012) explored the synthesis and antitumor activity of fluoroquinolone C3-isostere derivatives, including oxadiazole Mannich base derivatives. These compounds, derived from fluoroquinolone antibacterial agents, showed significant potent activity against Hep-3B cancer cell lines, indicating their potential as antitumor compounds. This suggests that similar compounds, such as the one , may also possess antitumor properties (Hu Guoqianga, 2012).
Antibacterial Activity
Another area of application for such compounds is in the development of new antibacterial agents. M. Kidwai, P. Misra, B. Dave, K. Bhushan, R. K. Saxena, and Meena K. Singh (2000) described the microwave-activated solid support synthesis of new antibacterial quinolones, demonstrating the potential of fluoroquinolone derivatives in combating bacterial infections. Their research highlights the methodological advancements and potential of these compounds in developing effective antibacterial agents (Kidwai et al., 2000).
Antipsychotic and Anticonvulsant Activities
The compound also fits within the scope of quinazolinone derivatives, which have been explored for their antipsychotic and anticonvulsant activities. A study by H. Kaur, S. Saxena, and Ashok Kumar (2010) synthesized and evaluated various thiadiazolylpyridinyl/indolylisoxazolyl quinazolinone-4-ones for these activities. Their findings contribute to the understanding of the potential neurological applications of such compounds, suggesting areas of therapeutic relevance beyond their antibacterial and antitumor capabilities (Kaur, Saxena, & Kumar, 2010).
Synthesis and Structural Characterization
Research into the synthesis and structural characterization of fluoroquinolone derivatives provides essential insights into their potential applications. Studies like those conducted by J. Chern, F.-J. Shish, C. Chang, Chao-Han Chan, and Kang-chien Liu (1988) on the reactions of anthranilamide with isocyanates for synthesizing quinazolinone derivatives underscore the importance of chemical synthesis in understanding the properties and applications of these compounds (Chern et al., 1988).
Safety And Hazards
Propriétés
IUPAC Name |
6-[[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-7-(oxolan-2-ylmethyl)-[1,3]dioxolo[4,5-g]quinazolin-8-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19FN4O5S/c24-14-4-1-3-13(7-14)21-26-20(33-27-21)11-34-23-25-17-9-19-18(31-12-32-19)8-16(17)22(29)28(23)10-15-5-2-6-30-15/h1,3-4,7-9,15H,2,5-6,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKEVEZFRMLYDFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2C(=O)C3=CC4=C(C=C3N=C2SCC5=NC(=NO5)C6=CC(=CC=C6)F)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19FN4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(((3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-((tetrahydrofuran-2-yl)methyl)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

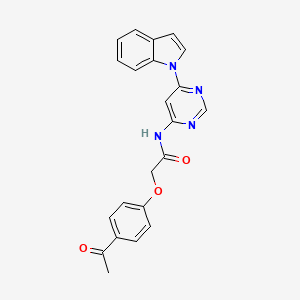


![4-{[2-(Dimethylamino)ethyl]amino}-4-oxobutanoic acid](/img/structure/B2681846.png)
![(3AS,6aS)-hexahydrofuro[3,4-d]isoxazole](/img/structure/B2681848.png)
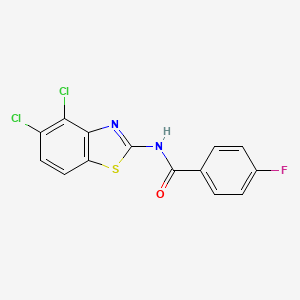


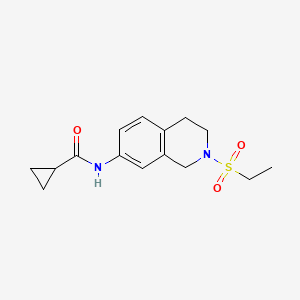
![N,N-diethyl-1-[2-(N-ethyl-3-methylanilino)-2-oxoethyl]-5-methyl-2,4-dioxo-3-phenylthieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2681854.png)
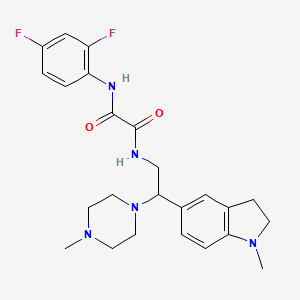
![2-(3-Chloro-4-ethoxyphenyl)-4-[(4-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2681856.png)
